5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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Overview
Description
5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the triazolopyrimidine family, known for its diverse biological activities, including antiviral, anticancer, and antimicrobial properties .
Preparation Methods
The synthesis of 5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the reaction of 5-chloro-3-phenyl-1H-1,2,4-triazole with various reagents. One common method includes the use of ethyl cyanoacetate in the presence of sodium hydride in tetrahydrofuran, leading to the formation of ethyl α-cyano-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine-5-acetate . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound reacts with potassium cyanide to form 3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine-5-carbonitrile.
Addition Reactions: When reacted with Grignard reagents, it forms addition products such as 7-alkylated 5-chloro-6,7-dihydro-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidines.
Aromatization: The anions generated from the compound with sodium hydride undergo aromatization to give 3H-1,2,3-triazolo[4,5-d]pyrimidine-7-carbonitriles.
Scientific Research Applications
Medicinal Chemistry: It has shown promising neuroprotective and anti-neuroinflammatory properties, making it a potential candidate for treating neurodegenerative diseases.
Antimicrobial Activity: The compound exhibits significant antimicrobial properties, making it useful in developing new antibiotics.
Cancer Research: It has been evaluated for its anticancer activity, particularly against renal cancer cell lines.
Mechanism of Action
The mechanism of action of 5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves the inhibition of specific molecular targets and pathways. For instance, it has been observed to inhibit the NF-kB inflammatory pathway, reducing the production of nitric oxide and tumor necrosis factor-α in LPS-stimulated human microglia cells . Additionally, it exerts its effects through the inhibition of endoplasmic reticulum stress and apoptosis .
Comparison with Similar Compounds
5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine can be compared with other triazolopyrimidine derivatives, such as:
5-(Methylsulfonyl)-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine: This compound undergoes similar nucleophilic substitution reactions but with different reactivity.
7-Acetonyl-5-chloro-6,7-dihydro-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine: Formed through addition reactions with ketones, it exhibits different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
91322-01-9 |
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Molecular Formula |
C10H6ClN5 |
Molecular Weight |
231.64 g/mol |
IUPAC Name |
5-chloro-3-phenyltriazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C10H6ClN5/c11-10-12-6-8-9(13-10)16(15-14-8)7-4-2-1-3-5-7/h1-6H |
InChI Key |
NKIVLXGSBRGGMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC(=NC=C3N=N2)Cl |
Origin of Product |
United States |
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